1-Ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Overview
Description
1-Ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol It is a derivative of pyridine, characterized by an ethyl group at the first position, a keto group at the sixth position, and a carboxylic acid group at the third position
Mechanism of Action
Target of Action
The primary target of 1-Ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is AP-1 . AP-1 is a transcription factor that regulates gene expression in response to a variety of stimuli, including cytokines, growth factors, stress, and bacterial and viral infections . It plays a key role in cellular processes such as differentiation, proliferation, and apoptosis .
Mode of Action
This compound interacts with its target, AP-1, by blocking its mediated luciferase activity . This implies that it has an anti-inflammatory function .
Biochemical Pathways
The compound affects the AP-1 pathway, which is involved in the regulation of inflammatory responses . By blocking AP-1 mediated luciferase activity, it potentially downregulates the expression of genes involved in inflammation, thereby exerting its anti-inflammatory effects .
Pharmacokinetics
Its solubility in dmso suggests that it may be well-absorbed and distributed in the body
Result of Action
The molecular and cellular effects of this compound’s action are primarily its anti-inflammatory effects . By blocking AP-1 mediated luciferase activity, it may reduce inflammation at the cellular level .
Preparation Methods
The synthesis of 1-Ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of ethyl acetoacetate with ammonium acetate under reflux conditions to form the intermediate 1-ethyl-3,5-dioxo-1,5-dihydropyridine-2-carboxylate. This intermediate is then hydrolyzed to yield the target compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the keto group to a hydroxyl group, forming 1-ethyl-6-hydroxy-1,6-dihydropyridine-3-carboxylic acid.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or water. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block in chemical manufacturing
Comparison with Similar Compounds
1-Ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid can be compared with similar compounds such as:
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid: This compound has a methyl group instead of an ethyl group and exhibits similar chemical properties but may differ in biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-ethyl-6-oxopyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-2-9-5-6(8(11)12)3-4-7(9)10/h3-5H,2H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLSHTUWUNZCOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=CC1=O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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